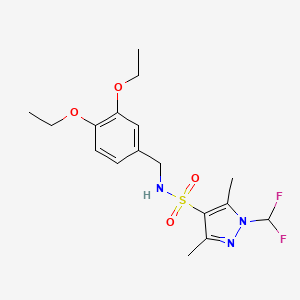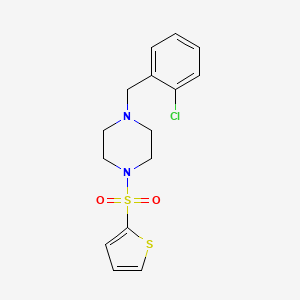![molecular formula C19H23NO2S B4368006 N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-NAPHTHALENESULFONAMIDE](/img/structure/B4368006.png)
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-NAPHTHALENESULFONAMIDE
Descripción general
Descripción
N~2~-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-NAPHTHALENESULFONAMIDE is a complex organic compound that features a bicyclic structure
Métodos De Preparación
The synthesis of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-NAPHTHALENESULFONAMIDE typically involves the reaction of bicyclo[2.2.1]hept-2-ene with naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-NAPHTHALENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-NAPHTHALENESULFONAMIDE can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in various chemical reactions.
Naphthalenesulfonyl chloride: A related compound used in the synthesis of sulfonamides.
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide: Another compound with a similar bicyclic structure but different functional groups.
The uniqueness of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-NAPHTHALENESULFONAMIDE lies in its specific combination of bicyclic and sulfonamide structures, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-13(19-11-14-6-7-17(19)10-14)20-23(21,22)18-9-8-15-4-2-3-5-16(15)12-18/h2-5,8-9,12-14,17,19-20H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQBNUWEQFBPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4367928.png)

![(2-methylphenyl){[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B4367947.png)
![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolyl]methanone](/img/structure/B4367952.png)

![N~2~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4367986.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367989.png)
![N~2~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE](/img/structure/B4367991.png)
![N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENESULFONAMIDE](/img/structure/B4367992.png)
![N~2~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE](/img/structure/B4367994.png)

![N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE](/img/structure/B4368012.png)
![N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE](/img/structure/B4368022.png)
![N~2~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE](/img/structure/B4368029.png)
